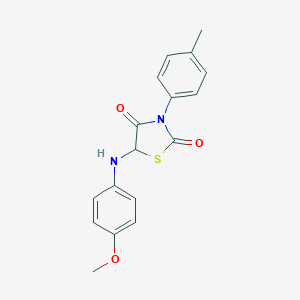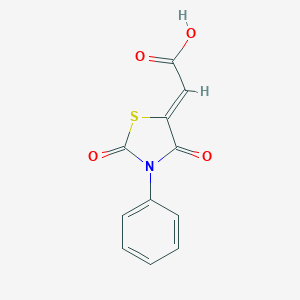
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid is a chemical compound that has been of interest to scientists due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid involves the reaction of 2-mercaptoacetic acid with phenylglyoxylic acid to form the thiazolidine intermediate. This intermediate is then oxidized to form the desired product.
Starting Materials
2-mercaptoacetic acid, phenylglyoxylic acid
Reaction
Step 1: 2-mercaptoacetic acid is reacted with phenylglyoxylic acid in the presence of a catalyst to form the thiazolidine intermediate., Step 2: The thiazolidine intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid.
科学的研究の応用
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been of interest to scientists due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development. Moreover, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been studied for its potential as a plant growth regulator. It has been shown to enhance the growth of various crops, including rice, wheat, and corn. Moreover, this compound has been shown to increase the resistance of plants to various stresses, including drought, salinity, and heavy metal toxicity.
In materials science, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been studied for its potential as a building block for the synthesis of functional materials. It has been shown to form stable complexes with various metals, including copper, nickel, and cobalt, making it a potential candidate for the synthesis of metal-organic frameworks (MOFs).
作用機序
The mechanism of action of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid is not fully understood, but it has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation and cancer development. Moreover, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In plants, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been shown to enhance the growth and stress tolerance of plants by regulating various physiological and biochemical processes.
生化学的および生理学的効果
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, an enzyme that plays a crucial role in inflammation and cancer development. Moreover, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In plants, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been shown to enhance the growth and stress tolerance of plants by regulating various physiological and biochemical processes. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), which play a crucial role in scavenging reactive oxygen species (ROS) and protecting plants from oxidative stress. Moreover, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been shown to regulate the expression of various stress-responsive genes, including those involved in abscisic acid (ABA) signaling, osmotic stress, and heavy metal detoxification.
実験室実験の利点と制限
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has several advantages and limitations for lab experiments. One of the advantages is that this compound can be synthesized using a simple and efficient method, yielding the desired product in good yields and high purity. Moreover, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has been shown to have various biological activities, making it a potential candidate for drug discovery and plant growth regulation.
However, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has some limitations for lab experiments. One of the limitations is that this compound is relatively unstable and can decompose under certain conditions, such as high temperature and acidic pH. Moreover, (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid has low solubility in water, which can limit its applications in aqueous systems.
将来の方向性
There are several future directions for the study of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid. One of the future directions is the development of new synthetic methods for this compound, which can improve the yield, purity, and stability of the product. Moreover, further studies are needed to elucidate the mechanism of action of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid, particularly its interaction with COX-2 and other targets.
In medicine, future studies are needed to evaluate the efficacy and safety of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid as a potential anticancer agent. Moreover, further studies are needed to explore the potential applications of this compound in other areas of medicine, such as anti-inflammatory and antioxidant therapy.
In agriculture, future studies are needed to evaluate the effectiveness of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid as a plant growth regulator under different environmental conditions. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the physiological and biochemical effects of this compound on plants.
In materials science, future studies are needed to explore the potential applications of (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid as a building block for the synthesis of functional materials, such as MOFs. Moreover, further studies are needed to optimize the synthesis and properties of these materials for various applications.
特性
IUPAC Name |
(2Z)-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHHMBGZXVAYPN-VURMDHGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)O)SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C(=O)O)/SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

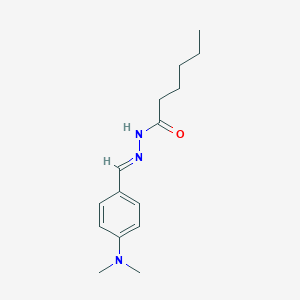
![2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B353354.png)
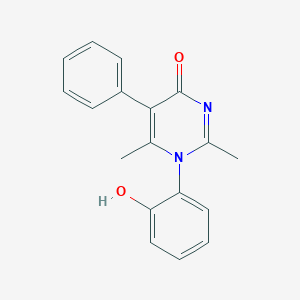
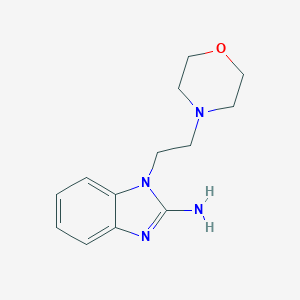
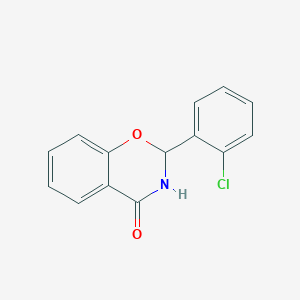
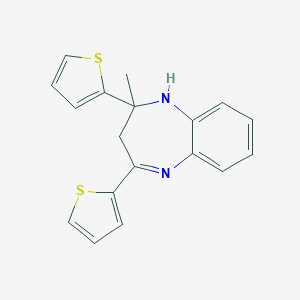
![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
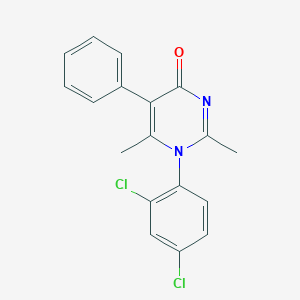
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
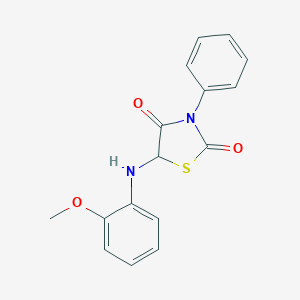
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
